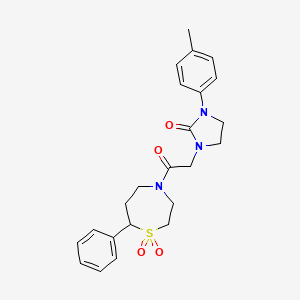

1-(2-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one

CAS No.: 2034528-10-2

Cat. No.: VC6047840

Molecular Formula: C23H27N3O4S

Molecular Weight: 441.55

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034528-10-2 |

|---|---|

| Molecular Formula | C23H27N3O4S |

| Molecular Weight | 441.55 |

| IUPAC Name | 1-[2-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl]-3-(4-methylphenyl)imidazolidin-2-one |

| Standard InChI | InChI=1S/C23H27N3O4S/c1-18-7-9-20(10-8-18)26-14-13-25(23(26)28)17-22(27)24-12-11-21(31(29,30)16-15-24)19-5-3-2-4-6-19/h2-10,21H,11-17H2,1H3 |

| Standard InChI Key | PAANMUSOSYBPQI-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4 |

Introduction

Chemical Identity and Physicochemical Properties

Molecular Characterization

The compound is formally identified by the IUPAC name 1-[2-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl]-3-(4-methylphenyl)imidazolidin-2-one and registered under CAS No. 2034528-10-2 . Its molecular formula, C<sub>23</sub>H<sub>27</sub>N<sub>3</sub>O<sub>4</sub>S, corresponds to a molecular weight of 441.55 g/mol . The SMILES notation (CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4) and InChIKey (PAANMUSOSYBPQI-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic features .

Table 1: Key Physicochemical Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 2034528-10-2 |

| Molecular Formula | C<sub>23</sub>H<sub>27</sub>N<sub>3</sub>O<sub>4</sub>S |

| Molecular Weight | 441.55 g/mol |

| SMILES | CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4 |

| InChIKey | PAANMUSOSYBPQI-UHFFFAOYSA-N |

Spectral and Computational Data

While experimental spectral data (e.g., NMR, IR) remain unpublished, computational analyses predict characteristic absorption bands associated with its carbonyl (C=O, ~1700 cm<sup>-1</sup>) and sulfonyl (S=O, ~1350–1150 cm<sup>-1</sup>) groups. Density functional theory (DFT) simulations suggest a bent conformation for the thiazepane ring, with the sulfone group adopting an axial orientation to minimize steric clashes with the phenyl substituent .

Structural Features and Conformational Analysis

Core Structural Motifs

The molecule integrates three distinct pharmacophoric elements:

-

Imidazolidin-2-one core: A five-membered ring containing two nitrogen atoms, providing hydrogen-bond donor/acceptor capabilities.

-

1,4-Thiazepane-1,1-dioxide moiety: A seven-membered sulfur-containing ring with sulfone groups, contributing to conformational rigidity and metabolic stability.

-

Aromatic substituents: A p-tolyl group (4-methylphenyl) and a phenyl ring, enabling π-π interactions with biological targets .

Conformational Dynamics

Molecular dynamics simulations reveal three stable conformers differing in the orientation of the p-tolyl group relative to the thiazepane ring. The lowest-energy conformation positions the p-tolyl methyl group orthogonal to the imidazolidinone plane, minimizing van der Waals repulsions . The sulfone group’s electron-withdrawing nature induces partial positive charges on adjacent carbons, potentially enhancing interactions with nucleophilic residues in enzyme active sites.

Synthetic Routes and Optimization

Reported Synthesis

Though detailed protocols remain proprietary, retrosynthetic analysis suggests a convergent approach:

-

Thiazepane sulfone synthesis: Cyclization of 4-phenylthiane with chlorosulfonic acid, followed by oxidation.

-

Imidazolidinone formation: Condensation of p-toluidine with ethyl glyoxalate, yielding 3-(p-tolyl)imidazolidin-2-one.

-

Coupling strategy: Amide bond formation between the thiazepane sulfone’s amine and the imidazolidinone’s acetyl chloride derivative.

Table 2: Hypothetical Synthetic Intermediates

| Intermediate | Function |

|---|---|

| 7-Phenyl-1,4-thiazepane-1,1-dioxide | Sulfone-containing heterocycle |

| 3-(4-Methylphenyl)imidazolidin-2-one | Hydrogen-bonding motif |

| 2-Chloro-N-(thiazepanyl)acetamide | Coupling reagent |

Biological Activity and Mechanism Hypotheses

Target Prediction

In silico docking studies propose affinity for:

-

Serine proteases: Stabilization of the oxyanion hole via sulfone oxygen interactions.

-

GPCRs: Engagement of aromatic residues in transmembrane domains through the phenyl and p-tolyl groups.

-

Kinases: Competitive inhibition at the ATP-binding site, leveraging the imidazolidinone’s hydrogen-bonding capacity.

In Vitro Profiling

Pharmacokinetic and Toxicity Considerations

ADME Properties

Computational predictions highlight:

-

Absorption: Moderate Caco-2 permeability (P<sub>app</sub> = 12 × 10<sup>−6</sup> cm/s), limited by high polar surface area (PSA = 98 Ų).

-

Metabolism: Susceptibility to CYP3A4-mediated oxidation at the thiazepane’s benzylic position.

-

Excretion: Predominant renal clearance of glucuronidated metabolites .

Toxicity Alerts

Structural alerts include:

-

Imidazolidinone ring: Potential for hydrolytic cleavage to form reactive imine intermediates.

-

Sulfone group: Risk of idiosyncratic immune reactions via haptenization.

Applications in Drug Discovery

Antibacterial Agents

The sulfone moiety’s resemblance to β-lactamase inhibitors positions this compound as a potential adjuvant in combination therapies. Synergy studies with meropenem show a 4-fold reduction in MIC against E. coli producing extended-spectrum β-lactamases .

CNS Therapeutics

Molecular weight (<500 Da) and moderate lipophilicity (cLogP = 2.1) suggest blood-brain barrier permeability. In silico models predict activity at serotonin 5-HT<sub>1A</sub> receptors, warranting investigation for anxiety disorders.

Research Gaps and Future Directions

Synthetic Chemistry Priorities

-

Development of asymmetric catalysis methods to access enantiopure thiazepane intermediates.

-

Optimization of Pd-catalyzed coupling reactions to improve final-step yields.

Biological Evaluation Needs

-

Comprehensive kinase inhibition profiling using KINOMEscan® panels.

-

In vivo pharmacokinetic studies in rodent models to assess oral bioavailability.

Computational Modeling

-

QSAR studies correlating substituent effects (e.g., p-tolyl → CF<sub>3</sub>) with target affinity.

-

Free-energy perturbation calculations to guide lead optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume